[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid
Description
[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid is a bicyclic heteroaromatic compound featuring a fused triazole and pyrimidine ring system with a carboxylic acid substituent at position 3. Its molecular formula is C₈H₈N₄O₂, with a molecular weight of 192.17 g/mol (). The compound is synthesized via condensation of ethyl 2-oxoacetate with substituted 2-hydrazinylpyrimidines, followed by PhI(OAc)₂-mediated cyclization (). It exhibits pharmacological relevance, particularly in antihypertensive applications, as demonstrated by derivatives showing activity comparable to captopril (). Key physicochemical properties include a density of 1.57 g/cm³ and a predicted pKa of -2.35, indicating strong acidity ().
Properties
Molecular Formula |
C6H4N4O2 |
|---|---|
Molecular Weight |
164.12 g/mol |
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C6H4N4O2/c11-5(12)4-8-9-6-7-2-1-3-10(4)6/h1-3H,(H,11,12) |
InChI Key |
XKEKMJBGCQSIGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=C2N=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a dicationic molten salt as a catalyst, which facilitates the cyclization process. This method is environmentally friendly and yields high purity products . Another approach involves the use of trifluoromethyl derivatives as key scaffolds, which are then subjected to various reaction conditions to achieve the desired compound .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. The use of solvent-free conditions or green solvents like ethanol is preferred to minimize environmental impact. High yields and purity are achieved through optimized reaction times and temperatures, often monitored by chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the compound.
Reduction: Reducing agents are used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an antibacterial, antifungal, antiviral, and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and exerting its biological effects .
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic Acid
- Structure : Replaces pyrimidine with pyridine (C₇H₅N₃O₂, MW: 163.13) ().
- Synthesis : Similar cyclization methods but starting from pyridine precursors ().
- Properties : Reduced molecular weight and altered electronic properties due to pyridine’s electron-deficient nature.
- Bioactivity : Explored in antitumor scaffold-switching studies (). Pyridine’s planar structure may enhance DNA intercalation compared to pyrimidine derivatives.
5,7-Dimethyl-[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic Acid
- Structure : Methyl groups at positions 5 and 7 (C₈H₈N₄O₂, MW: 192.17) ().
- Synthesis : Derived via regioselective substitution during cyclization ().
- Properties : Methyl groups increase lipophilicity (logP ~0.74), enhancing membrane permeability but reducing aqueous solubility.
- Bioactivity : Demonstrated potent antihypertensive activity (ED₅₀: 19.7 mg/kg) and improved metabolic stability ().
Imidazo[1,2-a]pyrimidine-3-carboxylic Acid
- Structure : Fused imidazole-pyrimidine system (C₇H₅N₃O₂, MW: 177.16) ().
- Synthesis: Requires imidazole ring closure via 2-amino-heteroaromatic precursors ().
- Properties : The imidazole nitrogen enables hydrogen bonding, improving target binding affinity.
- Bioactivity : Used in scaffold-switching for antitumor agents but lacks triazole’s metabolic resistance ().
Pyrazolo[3,4-d]pyrimidine Derivatives
- Structure : Pyrazole fused to pyrimidine (e.g., compound 9 : C₁₈H₁₂ClN₅O) ().
- Synthesis : Reflux with phenyl acetic acid under solvent-free conditions (yield: 93%) ().
- Properties : Chlorophenyl substitutions enhance EGFR-TK inhibition (IC₅₀ < 1 μM) ().
- Bioactivity : Acts as EGFR tyrosine kinase inhibitors, differing from triazolopyrimidine’s antihypertensive focus.
[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic Acid
- Structure : Pyrazine replaces pyrimidine (C₆H₄N₄O₂, MW: 164.12) ().
- Synthesis : Requires nitration and cyclization of pyrazine precursors.
- Properties : Pyrazine’s electron deficiency alters reactivity and solubility (predicted logP: 0.73).
- Bioactivity: Limited pharmacological data but structurally explored for antibacterial tricyclic systems ().
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
